N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with a molecular formula of C11H8BrFN2O. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the pyrazole ring, and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include corresponding oxides or quinones.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the pyrazole and carboxamide groups.
4-Bromo-2-fluoroaniline: Similar in structure but lacks the pyrazole and carboxamide groups.
N-(4-fluorophenyl)-2-bromo-benzamide: Similar in structure but has a benzamide group instead of a pyrazole carboxamide .
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the pyrazole and carboxamide groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYRPHZNYHJIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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